4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
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Overview
Description
CID 196754 is a natural product found in Streptomyces matensis with data available.
Scientific Research Applications
Anticancer Drug Development
Research by Santana et al. (2020) involves the synthesis and molecular modeling of chromene derivatives, suggesting potential as leads for new anticancer drugs. The compounds, including chromene derivatives, were synthesized and studied through Nuclear Magnetic Resonance and Density Functional Theory calculations. This research points to the application of such compounds in developing anticancer drugs due to their DNA intercalating properties (Santana et al., 2020).
Cytotoxicity Studies
The study by Meilert et al. (2004) explored the synthesis of C15 polyketide spiroketals and their cytotoxicity against cancer cell lines. Spiroketals, a type of compound related to the complex chemical structure , showed varying degrees of cancer-cell-growth inhibition, highlighting their potential use in cancer treatment research (Meilert et al., 2004).
Synthesis and Molecular Studies
In the research conducted by Rozek et al. (2001), 2-Hydroxy-3-methylochromycinone was synthesized through a multistep process. This study emphasizes the synthesis and molecular characterization of complex organic compounds, which is relevant for the understanding and potential applications of the compound (Rozek et al., 2001).
properties
CAS RN |
119341-57-0 |
---|---|
Product Name |
4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
Molecular Formula |
C43H50O16 |
Molecular Weight |
822.8 g/mol |
IUPAC Name |
4a,8,12b-trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H50O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-8,10,12-13,18-21,26-30,32-33,39-40,45,47,50-51H,9,11,14-17H2,1-5H3 |
InChI Key |
RILCLFZXOSENQY-UHFFFAOYSA-N |
SMILES |
CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(C(O8)C)O)O)C)OC9C=CC(=O)C(O9)C |
Canonical SMILES |
CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(C(O8)C)O)O)C)OC9C=CC(=O)C(O9)C |
synonyms |
PI 083 PI-083 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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